molecular formula C16H15N3O3 B3834828 3-nitro-N'-(1-phenylpropylidene)benzohydrazide

3-nitro-N'-(1-phenylpropylidene)benzohydrazide

Cat. No. B3834828
M. Wt: 297.31 g/mol
InChI Key: URUWLKFDBBMYMF-ICFOKQHNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitro-N'-(1-phenylpropylidene)benzohydrazide, also known as NPPB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been found to have various physiological and biochemical effects.

Mechanism of Action

The mechanism of action of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide involves the inhibition of chloride channels. It has been found to bind to the extracellular domain of chloride channels and block chloride ion transport. 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has also been found to have a voltage-dependent effect on chloride channels, with a stronger inhibitory effect at more negative membrane potentials.
Biochemical and Physiological Effects:
3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been found to have vasodilatory effects by relaxing smooth muscle cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-nitro-N'-(1-phenylpropylidene)benzohydrazide in lab experiments is its potency as a chloride channel inhibitor. It has been found to be more potent than other chloride channel inhibitors, such as 4,4'-diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS). However, one limitation of using 3-nitro-N'-(1-phenylpropylidene)benzohydrazide is its potential for off-target effects. 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been found to inhibit other ion channels, such as the potassium channel, at high concentrations.

Future Directions

There are many future directions for the study of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide. One area of research is the development of more potent and selective chloride channel inhibitors based on the structure of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide. Another area of research is the study of the role of chloride channels in various diseases, such as cystic fibrosis and hypertension. Additionally, the potential use of 3-nitro-N'-(1-phenylpropylidene)benzohydrazide as a therapeutic agent for these diseases should be explored.

Scientific Research Applications

3-nitro-N'-(1-phenylpropylidene)benzohydrazide has been widely used in scientific research as a tool to study chloride channels. It has been found to inhibit various types of chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and the calcium-activated chloride channel (CaCC). 3-nitro-N'-(1-phenylpropylidene)benzohydrazide has also been used to study the role of chloride channels in various physiological processes, such as cell volume regulation, smooth muscle contraction, and epithelial transport.

properties

IUPAC Name

3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3/c1-2-15(12-7-4-3-5-8-12)17-18-16(20)13-9-6-10-14(11-13)19(21)22/h3-11H,2H2,1H3,(H,18,20)/b17-15-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URUWLKFDBBMYMF-ICFOKQHNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)C1=CC(=CC=C1)[N+](=O)[O-])C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N/NC(=O)C1=CC(=CC=C1)[N+](=O)[O-])/C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-nitro-N-[(Z)-1-phenylpropylideneamino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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